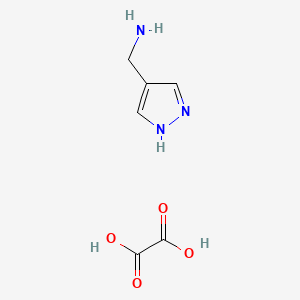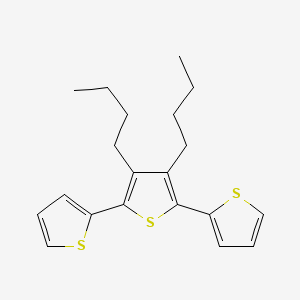
Ethanone, 1,1'-(2,3,5,6-tetramethyl-1,4-phenylene)bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanone, 1,1’-(2,3,5,6-tetramethyl-1,4-phenylene)bis- is an organic compound with the molecular formula C14H18O2 It is characterized by the presence of two ethanone groups attached to a 2,3,5,6-tetramethyl-1,4-phenylene core
Preparation Methods
The synthesis of Ethanone, 1,1’-(2,3,5,6-tetramethyl-1,4-phenylene)bis- typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a Friedel-Crafts acylation reaction. This involves the reaction of 2,3,5,6-tetramethyl-1,4-phenylenediamine with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The temperature is maintained at around 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods: On an industrial scale, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and higher yields.
Chemical Reactions Analysis
Ethanone, 1,1’-(2,3,5,6-tetramethyl-1,4-phenylene)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction of the ethanone groups can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The methyl groups on the phenylene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), and electrophiles (e.g., NO2+ for nitration). Reactions are usually carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound.
Scientific Research Applications
Ethanone, 1,1’-(2,3,5,6-tetramethyl-1,4-phenylene)bis- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate metabolic pathways.
Industry: The compound is used in the production of specialty chemicals, including fragrances and polymers, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of Ethanone, 1,1’-(2,3,5,6-tetramethyl-1,4-phenylene)bis- involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity and leading to specific biological effects.
Pathways Involved: It may influence metabolic pathways by acting as a substrate or inhibitor of key enzymes, thereby affecting the overall metabolic flux.
Comparison with Similar Compounds
Ethanone, 1,1’-(2,3,5,6-tetramethyl-1,4-phenylene)bis- can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 2,3,5,6-tetramethyl-1,4-phenylenediamine and 1,1’-(2,3,5,6-tetramethyl-1,4-phenylene)bis(methanol) share structural similarities.
Properties
CAS No. |
15517-58-5 |
|---|---|
Molecular Formula |
C14H18O2 |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
1-(4-acetyl-2,3,5,6-tetramethylphenyl)ethanone |
InChI |
InChI=1S/C14H18O2/c1-7-8(2)14(12(6)16)10(4)9(3)13(7)11(5)15/h1-6H3 |
InChI Key |
LWEPWZCIDHRXGC-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C(=C1C(=O)C)C)C)C(=O)C)C |
Canonical SMILES |
CC1=C(C(=C(C(=C1C(=O)C)C)C)C(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Propanone, 1-[4-(1H-pyrazol-1-yl)phenyl]-](/img/structure/B3047995.png)
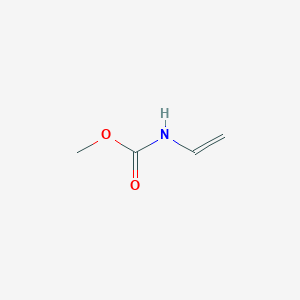
![8-amino-7-chloro-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one](/img/structure/B3047997.png)
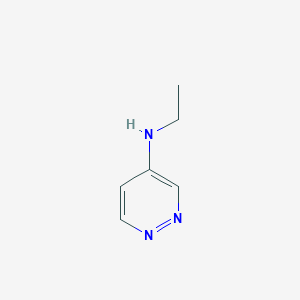

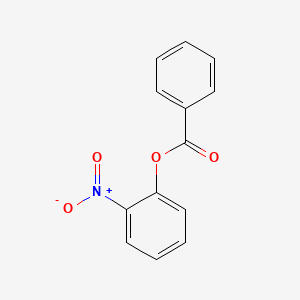

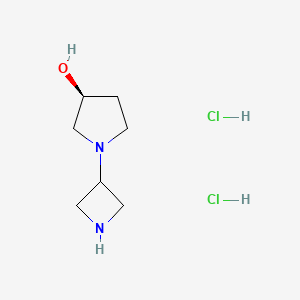

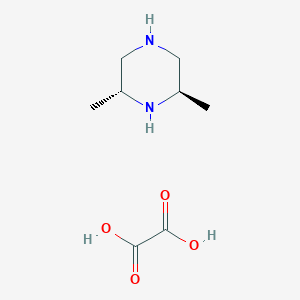
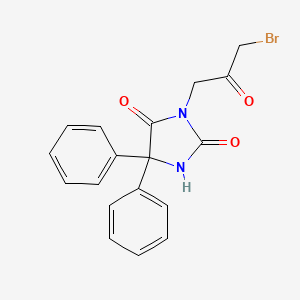
![2-Oxa-5-azaspiro[3.5]nonane oxalate](/img/structure/B3048014.png)
